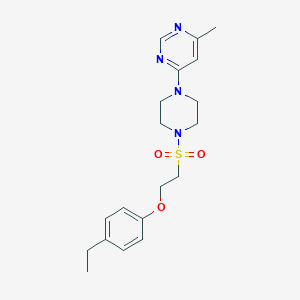
4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains an ethylphenoxy group and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on its functional groups. For example, the sulfonyl group might undergo nucleophilic substitution reactions, and the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by factors such as the compound’s molecular structure and the functional groups it contains .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the efficacy of similar sulfonamide and piperazine derivatives in antimicrobial activity. For instance, a study explored the synthesis of novel methylpyrimidine sulfonyl piperazines, showcasing their antibacterial and anthelmintic activities. These compounds displayed significant in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, along with anthelmintic activity, suggesting potential applications in combating microbial infections and parasitic worms (Mohan et al., 2014).
Molecular Docking and Estrogen Receptor Binding Affinity
Another area of application is in molecular docking studies to evaluate estrogen receptor binding affinity, particularly in cancer research. A study synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating them against human breast cancer cell lines. The compounds showed promising anti-proliferative activities, indicating their potential as templates for developing new cancer therapies (Parveen et al., 2017).
Synthesis Methodologies
The development of efficient synthesis methodologies for such compounds is crucial for their scientific applications. A study detailed a straightforward methodology for the parallel, solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, starting from a related pyrimidinone. This approach could be adapted for synthesizing compounds like 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine, offering a pathway to explore their diverse biological activities (Radi et al., 2005).
Anticancer Properties
Compounds incorporating sulfonamide and piperazine structures have been evaluated for their anticancer properties. For example, synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents highlighted the importance of these functional groups in developing new therapeutic agents. Such studies underscore the potential of this compound derivatives in cancer research (El Abbouchi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-17-4-6-18(7-5-17)26-12-13-27(24,25)23-10-8-22(9-11-23)19-14-16(2)20-15-21-19/h4-7,14-15H,3,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAIZWIYJABCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2365486.png)

![6-Cyclopropyl-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2365490.png)
![N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2365491.png)
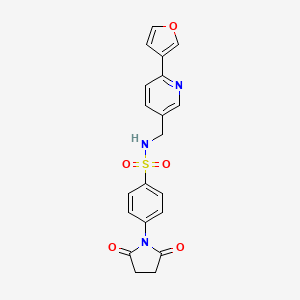
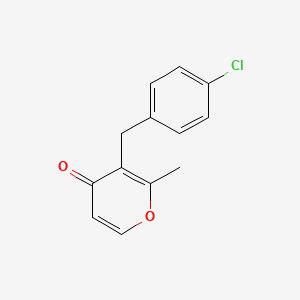
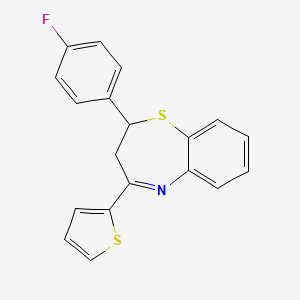
![N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N''-(3-pyridinylmethyl)oxamide](/img/structure/B2365497.png)
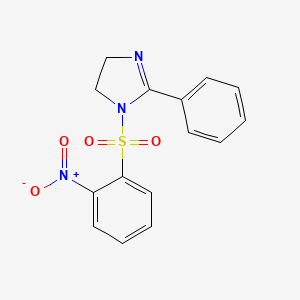
![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)
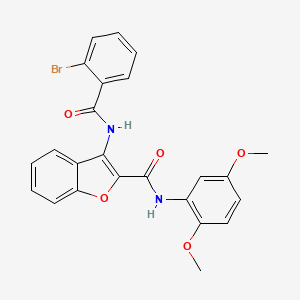
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2365504.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolyl)acetamide](/img/structure/B2365505.png)